6-bromopyridazine-4-carbonitrile
Description
Properties
IUPAC Name |
6-bromopyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-1-4(2-7)3-8-9-5/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUTZDGUSNUQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromopyridazine-4-carbonitrile typically involves the bromination of pyridazine derivatives. One common method is the bromination of 4-cyanopyridazine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of 6-bromopyridazine-4-carbonitrile can be achieved through a multi-step process starting from commercially available pyridazine derivatives. The process involves the bromination of 4-cyanopyridazine followed by purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridazine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups such as amines, nitriles, and hydroxyl groups .
Scientific Research Applications
Pharmaceutical Development
6-Bromopyridazine-4-carbonitrile has been investigated for its potential as a pharmaceutical intermediate. Its derivatives are known to exhibit various biological activities, including:
- Antiviral Activity : Compounds derived from pyridazine structures have shown promise in inhibiting viral replication. For instance, modifications of the pyridazine core have been explored for their efficacy against viruses such as HIV and influenza .
- Anticancer Properties : Research indicates that pyridazine derivatives can act as inhibitors of specific kinases involved in cancer progression. The introduction of substituents on the pyridazine ring can enhance selectivity and potency against cancer cell lines .
- Neuroprotective Effects : Some studies suggest that pyridazine derivatives may protect neuronal cells from oxidative stress, potentially leading to applications in neurodegenerative diseases .
Agrochemical Applications
The compound's structure allows it to be utilized in developing agrochemicals, particularly herbicides and fungicides. Its derivatives can possess herbicidal activity by inhibiting specific enzymes in plant growth pathways, making them valuable in agricultural settings.
Case Studies
Several studies have highlighted the effectiveness of 6-bromopyridazine-4-carbonitrile and its derivatives:
- Case Study 1 : A study published in Chemical & Pharmaceutical Bulletin demonstrated that a series of pyridazine derivatives exhibited significant cytotoxicity against various cancer cell lines. The modifications at the 4-position were crucial for enhancing anticancer activity .
- Case Study 2 : Research on antiviral compounds derived from pyridazines indicated that certain modifications could lead to increased efficacy against viral infections. The study emphasized the importance of the cyano group in enhancing biological activity .
Data Table: Comparative Biological Activities of Pyridazine Derivatives
Mechanism of Action
The mechanism of action of 6-bromopyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4j)
- Structure : Pyrimidine core with bromophenyl and phenyl substituents.
- Melting Point : 235–238°C .
- Elemental Analysis : C 57.88%, H 3.09%, N 15.84% (experimental vs. theoretical) .
- Key Difference : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) vs. pyridazine (nitrogen atoms at positions 1 and 2). This alters electronic distribution, affecting reactivity and solubility.
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d)
- Structure : Complex pyrroloimidazole system with dual bromophenyl groups.
- Melting Point : 259–260°C .
- Spectroscopy : Distinct $ ^1H $ NMR signals at δ 7.2–8.1 ppm for aromatic protons and a carbonitrile peak at δ 117 ppm in $ ^{13}C $ NMR .
- Key Difference : Bulky substituents reduce solubility but improve thermal stability.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Insights :
- Bromine and carbonitrile groups consistently increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding and dipole-dipole forces) .
- Pyridazine’s lower aromaticity compared to pyrimidine or pyrazolo-pyridine may reduce thermal stability.
Challenges and Limitations
Biological Activity
6-Bromopyridazine-4-carbonitrile (C5H2BrN3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
6-Bromopyridazine-4-carbonitrile is characterized by its unique molecular structure, which can be represented by the following chemical formula and structural features:
- Molecular Formula : C5H2BrN3
- SMILES Notation : C1=C(C=NN=C1Br)C#N
- InChIKey : VUUTZDGUSNUQSB-UHFFFAOYSA-N
The compound features a bromine atom at the 6-position of the pyridazine ring and a carbonitrile group at the 4-position, contributing to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have indicated that 6-bromopyridazine-4-carbonitrile exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The compound's mechanism involves interactions with bacterial enzymes, leading to inhibition of bacterial growth.
| Bacterial Strain | Activity Observed |
|---|---|
| Bacillus cereus | Sensitive |
| Escherichia coli | Resistant |
These findings suggest that while 6-bromopyridazine-4-carbonitrile is effective against certain pathogens, its efficacy varies significantly across different bacterial types .
Enzyme Inhibition
6-Bromopyridazine-4-carbonitrile has also been studied for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways by targeting nicotinamide phosphoribosyltransferase (NAMPT). This inhibition can lead to altered cellular metabolism and has implications for diseases related to metabolic disorders .
Case Studies
Several case studies have explored the biological activity of 6-bromopyridazine-4-carbonitrile in various contexts:
- Antimicrobial Efficacy Study :
-
Metabolic Pathway Modulation :
- Research indicated that 6-bromopyridazine-4-carbonitrile could modulate NAD+ levels in cellular models. By inhibiting NAMPT, it was observed that the compound could reduce NAD+ biosynthesis, leading to decreased energy metabolism in cells. This effect was particularly noted in models simulating metabolic disorders .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of 6-bromopyridazine-4-carbonitrile has been assessed in various studies. Key findings include:
- Absorption : The compound demonstrates favorable absorption characteristics when administered orally.
- Distribution : It shows a good distribution profile across tissues.
- Metabolism : Initial studies suggest that it is metabolized primarily in the liver, with specific CYP isoforms involved in its metabolic pathway.
Q & A
Q. What are the established synthetic pathways for 6-bromopyridazine-4-carbonitrile, and what are the critical reaction parameters?
A general synthetic route involves sequential functionalization of the pyridazine core. Key steps include bromination at the 6-position and nitrile introduction at the 4-position. Optimization of reaction conditions (e.g., temperature, catalyst, solvent polarity) is critical to achieving high yields (>80%) and purity. For example, palladium-catalyzed cross-coupling reactions may require inert atmospheres and precise stoichiometry to avoid byproducts . Analytical methods like HPLC and NMR (¹H/¹³C) are essential for verifying intermediate and final product integrity .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 6-bromopyridazine-4-carbonitrile?
- ¹H NMR : The absence of aromatic protons in the pyridazine ring (due to bromine and nitrile groups) results in a simplified spectrum, with shifts typically observed at δ 8.5–9.0 ppm for adjacent protons.
- IR : A sharp peak near 2220 cm⁻¹ confirms the C≡N stretch, while C-Br vibrations appear at 550–650 cm⁻¹.
- MS : The molecular ion peak [M⁺] should match the exact mass (e.g., m/z 213.95 for C₅H₂BrN₃). Fragmentation patterns (e.g., loss of Br or CN groups) further validate the structure .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological interactions of 6-bromopyridazine-4-carbonitrile?
Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electrophilic/nucleophilic sites. For biological studies, docking simulations (using software like AutoDock Vina) model interactions with target proteins (e.g., kinases). For example, the bromine atom’s steric bulk and nitrile’s electron-withdrawing effects influence binding affinity to ATP-binding pockets .
Q. What strategies resolve contradictions between experimental and computational data (e.g., spectral vs. predicted NMR shifts)?
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. To address this:
Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination.
- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) may alter coupling efficiency.
- Workup Protocols : Gradient chromatography (e.g., silica gel with hexane/EtOAc) isolates intermediates. Data from analogous compounds (e.g., 4-(4-bromophenyl) derivatives ) suggest that iterative DOE (Design of Experiments) improves reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
